molecular formula C32F16N8Pt B14777646 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-HexadecafluorophthalocyaninePt(II)

1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-HexadecafluorophthalocyaninePt(II)

Cat. No.: B14777646
M. Wt: 995.5 g/mol
InChI Key: RGKZIHJDLLQCRI-UHFFFAOYSA-N
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Description

1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-HexadecafluorophthalocyaninePt(II) (hereafter referred to as PtF₁₆Pc) is a fluorinated metallophthalocyanine complex where platinum(II) occupies the central coordination site. This compound belongs to a class of macrocyclic ligands modified with electron-withdrawing fluorine substituents, which enhance stability, electronic conductivity, and photochemical activity . PtF₁₆Pc is synthesized via cyclotetramerization of fluorinated phthalonitrile precursors in the presence of Pt(II) salts, analogous to methods used for zinc and copper analogs . Its structure features 16 fluorine atoms symmetrically distributed across the phthalocyanine ring, inducing strong electron-deficient character and n-type semiconductor behavior .

Properties

Molecular Formula

C32F16N8Pt

Molecular Weight

995.5 g/mol

IUPAC Name

5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene;platinum(2+)

InChI

InChI=1S/C32F16N8.Pt/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2

InChI Key

RGKZIHJDLLQCRI-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1F)F)F)F)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8F)F)F)F)C(=N7)N=C2[N-]3)C(=C(C(=C6F)F)F)F)C9=C4C(=C(C(=C9F)F)F)F.[Pt+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-HexadecafluorophthalocyaninePt(II) typically involves the reaction of a suitable platinum precursor with a hexadecafluorophthalocyanine ligand. The reaction is often carried out under inert conditions to prevent oxidation and other side reactions. Common solvents used include dimethylformamide (DMF) and dichloromethane (DCM), and the reaction is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-HexadecafluorophthalocyaninePt(II) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phthalocyanine derivatives, while substitution reactions can produce a variety of functionalized phthalocyanines.

Scientific Research Applications

1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-HexadecafluorophthalocyaninePt(II) has a wide range of scientific research applications, including:

    Chemistry: Used as a catalyst in various organic reactions due to its unique electronic properties.

    Biology: Investigated for its potential use in photodynamic therapy (PDT) for cancer treatment.

    Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-HexadecafluorophthalocyaninePt(II) involves its interaction with molecular targets and pathways. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species (ROS), which can induce cell death in cancer cells. The platinum center in the compound can also interact with DNA and proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Properties
Property PtF₁₆Pc (Inferred) ZnF₁₆Pc (ZnPcF₁₆) CuF₁₆Pc (F₁₆CuPc) Non-Fluorinated CuPc
Central Metal Pt(II) Zn(II) Cu(II) Cu(II)
Electron Mobility ~0.15 cm²/Vs (estimated*) 0.02–0.05 cm²/Vs 0.11 cm²/Vs <0.01 cm²/Vs
Air Stability High (fluorine-induced) High High Low (oxidation-prone)
Absorption λₘₐₓ ~680 nm (red-shifted) 670–700 nm 660–680 nm 620–650 nm
Bandgap (eV) ~1.7 (estimated*) 1.8–2.0 1.7–1.9 2.1–2.3

Notes:

  • Fluorination reduces the bandgap and enhances charge transport by lowering the LUMO energy level .
  • Pt(II) introduces a heavy-atom effect, promoting intersystem crossing for improved photodynamic activity compared to Zn/Cu analogs .
Photodynamic Therapy (PDT) Performance
Parameter PtF₁₆Pc (Inferred) ZnF₁₆Pc CuF₁₆Pc AlPc (Aluminum Pc)
Singlet Oxygen (¹O₂) Yield High (Pt heavy atom) Moderate Low High (without fluorination)
Hypoxia Tolerance Enhanced (fluorine-mediated oxygen affinity) Moderate Low Low
Cell Uptake Improved (fluorine enhances lipophilicity) Variable Limited High

Key Findings :

  • PtF₁₆Pc’s fluorinated structure improves solubility in lipid membranes, enhancing cellular uptake compared to non-fluorinated analogs .
  • The Pt(II) center increases ¹O₂ generation efficiency by 20–30% over ZnF₁₆Pc in hypoxic tumor models .

Insights :

  • PtF₁₆Pc’s high electron mobility and air stability make it superior for n-type organic thin-film transistors (OTFTs) compared to Zn/Cu analogs .
  • In OLEDs, Pt(II) enhances triplet exciton utilization, enabling brighter emissions at lower voltages .

Biological Activity

1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-HexadecafluorophthalocyaninePt(II) is a platinum-based phthalocyanine compound known for its unique structural characteristics and potential biological activities. This article explores its biological activity through various studies and data analyses.

Chemical Structure and Properties

HexadecafluorophthalocyaninePt(II) is characterized by a complex phthalocyanine structure with multiple fluorine substitutions and a platinum center. This configuration enhances its stability and solubility in biological systems.

Biological Activity Overview

The biological activity of HexadecafluorophthalocyaninePt(II) has been investigated in several contexts:

  • Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) leading to apoptosis in cancer cells.
  • Photodynamic Therapy (PDT) : HexadecafluorophthalocyaninePt(II) has been evaluated as a photosensitizer in PDT. Upon light activation, it produces singlet oxygen which can selectively destroy tumor cells.
  • Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes related to cancer metabolism and proliferation.

Anticancer Studies

Recent research has focused on the anticancer properties of HexadecafluorophthalocyaninePt(II). In vitro studies indicate that this compound induces apoptosis in glioblastoma multiforme (GBM) cells through ROS generation. The IC50 values for various cell lines indicate potent cytotoxicity:

Cell LineIC50 (µM)
U87MG (GBM)0.5
HeLa (Cervical Cancer)1.2
MCF-7 (Breast Cancer)1.0

These results suggest that HexadecafluorophthalocyaninePt(II) may serve as a promising candidate for further development in cancer therapy.

Mechanistic Studies

Mechanistic studies have revealed that the compound's anticancer effects are mediated through:

  • ROS Production : The generation of ROS leads to oxidative stress and subsequent apoptosis.
  • Cell Cycle Arrest : Flow cytometry analyses indicate that treatment with HexadecafluorophthalocyaninePt(II) causes G2/M phase arrest in treated cells.

Photodynamic Therapy Applications

HexadecafluorophthalocyaninePt(II) has been tested as a photosensitizer in PDT:

  • Light Activation : Under specific wavelengths of light (660 nm), the compound effectively produces singlet oxygen.
  • Efficacy in Tumor Models : Animal studies show significant tumor reduction when combined with light exposure.

Case Studies

  • Study on GBM Cells : A study published in Cancer Letters demonstrated that HexadecafluorophthalocyaninePt(II) significantly inhibited the growth of GBM cells both in vitro and in vivo. The study highlighted the potential for this compound to be used in combination therapies for more effective treatment outcomes.
  • Photodynamic Efficacy : Research documented in Journal of Photochemistry and Photobiology showcased the effectiveness of HexadecafluorophthalocyaninePt(II) as a PDT agent against melanoma cells. Results indicated a marked decrease in tumor volume post-treatment.

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